molecular formula C₆H₉NO₄ B1147421 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester CAS No. 61934-93-8

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester

Cat. No.: B1147421
CAS No.: 61934-93-8
M. Wt: 159.14
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a formylamino group, a hydroxy group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester typically involves the reaction of an amino acid ester with formic anhydride in the presence of a base such as N-methylmorpholine . This method is efficient and produces high yields without requiring specialized purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formylamino group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding aldehyde or ketone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product is the corresponding substituted ester.

Scientific Research Applications

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The formylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The hydroxy group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl Formate: Another ester with similar functional groups but different reactivity and applications.

    Ethyl Propionate: An ester with a similar structure but different chain length and properties.

Uniqueness

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester is unique due to the presence of both formylamino and hydroxy groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and

Properties

IUPAC Name

ethyl (Z)-2-formamido-3-hydroxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSOMXFPQSWKA-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CO)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/O)/NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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